methyl 5'-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-2,3'-bithiophene-4'-carboxylate
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Overview
Description
Methyl 2-[(4-isopropoxybenzoyl)amino]-4,2’-bithiophene-3-carboxylate is a complex organic compound with a unique structure that includes a bithiophene core and a benzoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-isopropoxybenzoyl)amino]-4,2’-bithiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the bithiophene core, followed by the introduction of the benzoylamino group. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-isopropoxybenzoyl)amino]-4,2’-bithiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-[(4-isopropoxybenzoyl)amino]-4,2’-bithiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-isopropoxybenzoyl)amino]-4,2’-bithiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-methoxybenzoyl)amino]-4,2’-bithiophene-3-carboxylate
- Methyl 2-[(4-ethoxybenzoyl)amino]-4,2’-bithiophene-3-carboxylate
Uniqueness
Methyl 2-[(4-isopropoxybenzoyl)amino]-4,2’-bithiophene-3-carboxylate is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and physical properties. This uniqueness makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C20H19NO4S2 |
---|---|
Molecular Weight |
401.5g/mol |
IUPAC Name |
methyl 2-[(4-propan-2-yloxybenzoyl)amino]-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H19NO4S2/c1-12(2)25-14-8-6-13(7-9-14)18(22)21-19-17(20(23)24-3)15(11-27-19)16-5-4-10-26-16/h4-12H,1-3H3,(H,21,22) |
InChI Key |
AMQBTNBMOLKSMI-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)OC |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)OC |
Origin of Product |
United States |
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